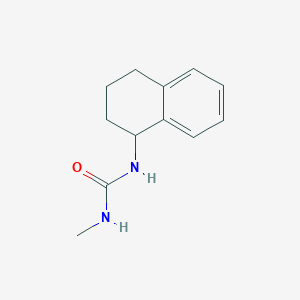
(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide, also known as THNMF, is a synthetic compound that has gained attention for its potential use in scientific research. THNMF has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
作用机制
The mechanism of action of (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes in the brain, which can protect against oxidative stress. (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects. In addition, (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide in laboratory experiments is its relatively low cost and availability. (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is also stable and has a long shelf life, which makes it easy to store and transport. One limitation of using (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of the specific targets and mechanisms of action of (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide. This information could be used to develop new drugs that are more effective and have fewer side effects. Finally, there is a need for more research on the potential uses of (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide in the treatment of neurodegenerative diseases and cancer.
合成方法
(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can be synthesized by reacting 9-methylcarbazole with formic acid in the presence of a catalyst. The resulting product is a white solid with a melting point of 200-202°C.
科学研究应用
(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has also been studied for its potential use in the treatment of cancer.
属性
IUPAC Name |
N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-13-8-3-2-5-10(13)11-6-4-7-12(14(11)16)15-9-17/h2-3,5,8-9,12H,4,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRBYKXZCWPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(CCC3)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5179311.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5179339.png)
![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)


![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)
![2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5179375.png)
![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)
